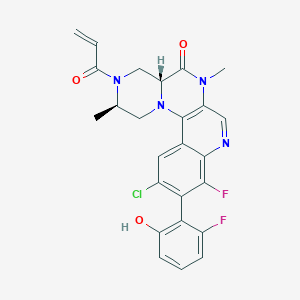

KRAS G12C inhibitor 15

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de KRAS G12C 15 est un composé de petite molécule conçu pour cibler et inhiber la mutation KRAS G12C, une altération génétique fréquente retrouvée dans divers cancers, notamment le cancer bronchique non à petites cellules, le cancer colorectal et le cancer du pancréas . Cette mutation entraîne le remplacement de la glycine par la cystéine à la 12e position de la protéine KRAS, conduisant à une prolifération cellulaire incontrôlée et à la croissance tumorale . L'inhibiteur de KRAS G12C 15 se lie de manière covalente à la cystéine mutante, inhibant ainsi l'activité oncogénique de KRAS et offrant une approche thérapeutique ciblée pour les patients atteints de cancers mutés KRAS G12C .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de KRAS G12C 15 implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale . Les conditions de réaction courantes comprennent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer des rendements élevés et une pureté optimale .

Méthodes de production industrielle : La production industrielle de l'inhibiteur de KRAS G12C 15 implique une mise à l'échelle de la synthèse en laboratoire à une plus grande échelle, garantissant la cohérence et la qualité . Ce processus comprend l'optimisation des conditions de réaction, des méthodes de purification et des mesures de contrôle qualité pour répondre aux normes réglementaires . Des techniques telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse sont couramment utilisées pour l'assurance qualité .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de KRAS G12C 15 subit diverses réactions chimiques, notamment la liaison covalente, l'oxydation et la réduction . La liaison covalente au résidu de cystéine mutant est le principal mécanisme d'action, qui implique la formation d'une liaison covalente entre l'inhibiteur et le groupe thiol de la cystéine .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de l'inhibiteur de KRAS G12C 15 comprennent des solvants organiques (par exemple, le diméthylsulfoxyde), des catalyseurs (par exemple, le palladium) et des agents oxydants (par exemple, le peroxyde d'hydrogène) . Les conditions de réaction telles que la température, le pH et la durée de réaction sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits : Le principal produit formé à partir de la réaction de l'inhibiteur de KRAS G12C 15 avec la protéine mutante KRAS G12C est un adduit covalent, qui inhibe efficacement l'activité oncogénique de la protéine . D'autres sous-produits peuvent inclure des formes oxydées ou réduites de l'inhibiteur, en fonction des conditions de réaction .

Applications de la recherche scientifique

L'inhibiteur de KRAS G12C 15 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il sert d'outil précieux pour étudier les mécanismes de liaison covalente et les interactions protéine-ligand . En biologie, il est utilisé pour étudier le rôle des mutations KRAS dans la progression du cancer et pour développer des thérapies ciblées . En médecine, l'inhibiteur de KRAS G12C 15 est évalué dans des essais cliniques pour son efficacité dans le traitement des cancers mutés KRAS G12C .

Mécanisme d'action

L'inhibiteur de KRAS G12C 15 exerce ses effets en se liant de manière covalente au résidu de cystéine mutant dans la protéine KRAS G12C . Cette liaison empêche la protéine d'interagir avec les molécules de signalisation en aval, inhibant ainsi l'activation des voies impliquées dans la prolifération et la survie cellulaires . Les principales cibles moléculaires de l'inhibiteur de KRAS G12C 15 comprennent les voies RAF-MEK-ERK et PI3K-AKT-mTOR, qui sont essentielles à la croissance et à la survie des cellules cancéreuses .

Applications De Recherche Scientifique

KRAS G12C inhibitor 15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying covalent binding mechanisms and protein-ligand interactions . In biology, it is used to investigate the role of KRAS mutations in cancer progression and to develop targeted therapies . In medicine, this compound is being evaluated in clinical trials for its efficacy in treating KRAS G12C-mutant cancers .

Mécanisme D'action

KRAS G12C inhibitor 15 exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein . This binding prevents the protein from interacting with downstream signaling molecules, thereby inhibiting the activation of pathways involved in cell proliferation and survival . The primary molecular targets of this compound include the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell growth and survival .

Comparaison Avec Des Composés Similaires

L'inhibiteur de KRAS G12C 15 est unique en sa capacité à cibler sélectivement la mutation KRAS G12C, offrant une option de traitement plus efficace et moins toxique par rapport à la chimiothérapie traditionnelle . Des composés similaires comprennent le sotorasib (AMG 510) et l'adagrasib (MRTX849), qui ciblent également la mutation KRAS G12C mais peuvent différer dans leurs affinités de liaison, leur pharmacocinétique et leur efficacité clinique . Le caractère unique de l'inhibiteur de KRAS G12C 15 réside dans sa structure chimique spécifique et son mécanisme de liaison covalente, qui contribuent à sa puissance et à sa sélectivité .

Propriétés

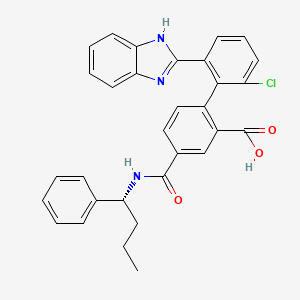

Formule moléculaire |

C25H21ClF2N4O3 |

|---|---|

Poids moléculaire |

498.9 g/mol |

Nom IUPAC |

(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4,9-dimethyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one |

InChI |

InChI=1S/C25H21ClF2N4O3/c1-4-19(34)31-11-17-25(35)30(3)16-9-29-23-13(24(16)32(17)10-12(31)2)8-14(26)20(22(23)28)21-15(27)6-5-7-18(21)33/h4-9,12,17,33H,1,10-11H2,2-3H3/t12-,17-/m1/s1 |

Clé InChI |

XDVMVEOFPVCHEL-SJKOYZFVSA-N |

SMILES isomérique |

C[C@@H]1CN2[C@H](CN1C(=O)C=C)C(=O)N(C3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl)C |

SMILES canonique |

CC1CN2C(CN1C(=O)C=C)C(=O)N(C3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)

![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)

![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)

![[As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)

![3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide](/img/structure/B10819286.png)

![(R)-1-(4-(1-(2-((6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-yl)amino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one](/img/structure/B10819312.png)

![N-[(Benzyloxy)carbonyl]-O-Carbamimidamido-L-Homoseryl-N-{(3s,4s)-3-Hydroxy-6-Methyl-1-Oxo-1-[(2-Phenylethyl)amino]heptan-4-Yl}-L-Valinamide](/img/structure/B10819317.png)